

Introduction: The Strategic Importance of the Pyrazole C4 Position

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Compound of Interest

Compound Name: 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

Cat. No.: B13254080

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The pyrazole scaffold is a privileged five-membered heterocyclic framework, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the insecticide Fipronil.[1][2] Its prevalence in medicinal chemistry stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions. The functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological profile of lead compounds, influencing everything from potency and selectivity to pharmacokinetic properties.[3]

Among the available positions for substitution, the C4 position offers a unique vector for structural modification. Introducing alkyl linkers at this site can provide access to unexplored chemical space, improve solubility, and enable the attachment of pharmacophores or probes. However, the synthesis of C4-alkylated pyrazoles is not without its challenges, which include controlling regioselectivity against the often more reactive C3 and C5 positions and avoiding competitive N-alkylation.[4]

This guide provides a detailed overview of robust and field-proven synthetic protocols for introducing alkyl linkers at the C4 position of the pyrazole core. We will move beyond simple procedural lists to explain the underlying causality behind experimental choices, offering insights to help researchers troubleshoot and adapt these methods for their specific molecular targets.

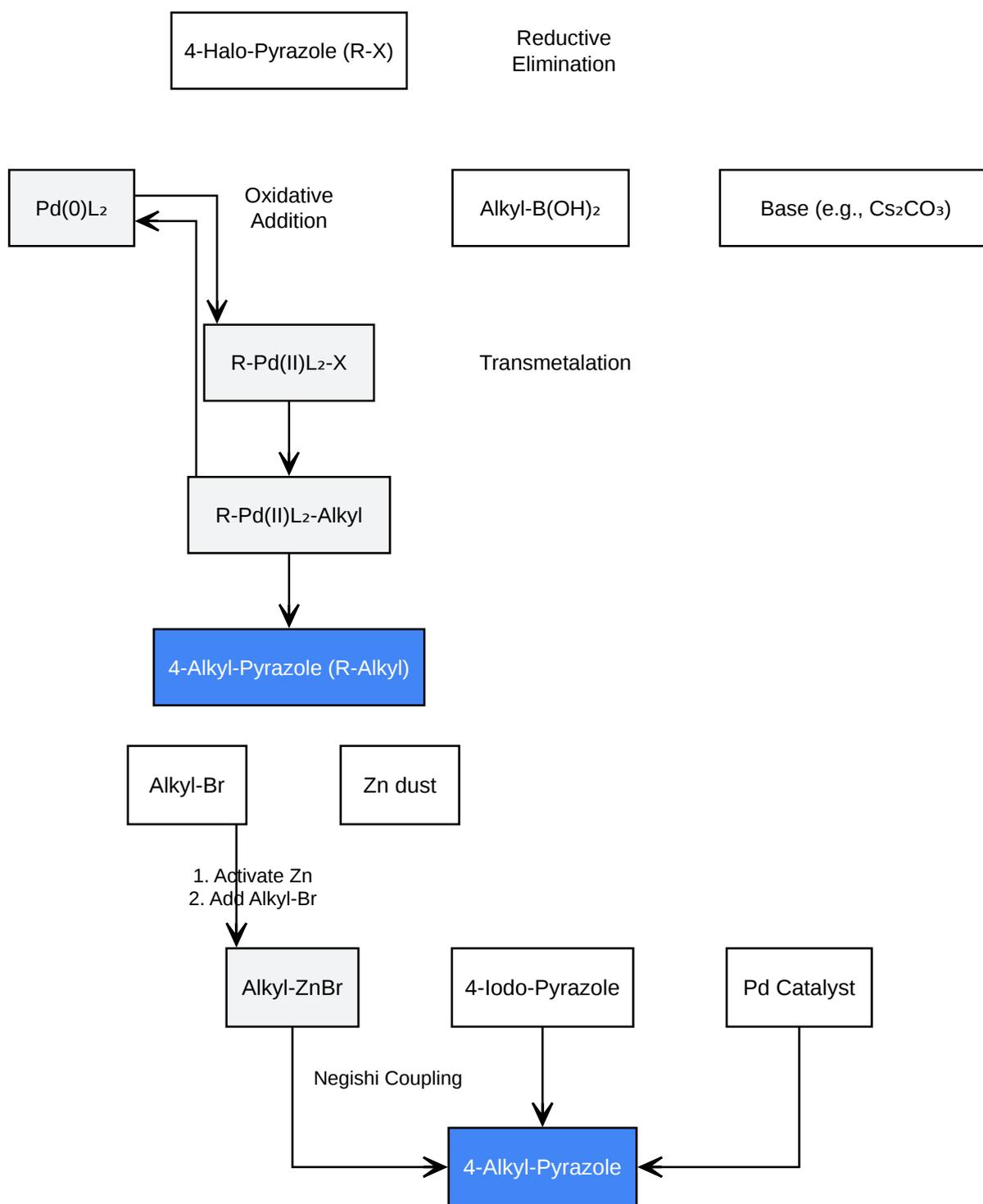
Strategy 1: Cross-Coupling Reactions on Pre-Functionalized Pyrazoles

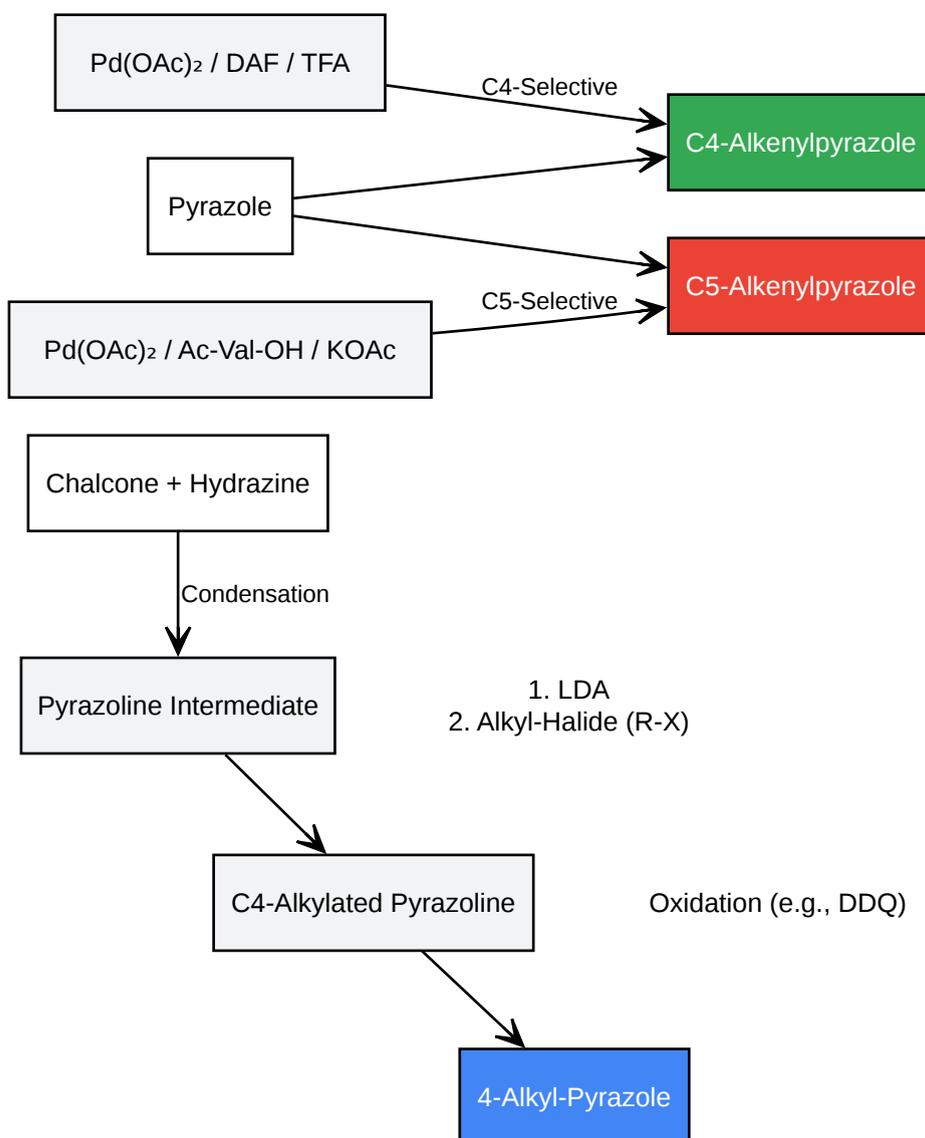
The most reliable and widely adopted strategy for regioselective C4-alkylation involves a two-stage process: first, the installation of a handle (typically a halogen) at the C4 position, followed by a transition-metal-catalyzed cross-coupling reaction. This approach offers unparalleled control over the site of functionalization.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide.^[5] For C4-alkylation, this typically involves coupling a 4-halopyrazole with an alkylboronic acid. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.^[5]

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C4-halogen bond of the pyrazole. The subsequent critical step is transmetalation, where the alkyl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron reagent by a base (e.g., Cs₂CO₃, Na₂CO₃), which forms a more nucleophilic "ate" complex. Reductive elimination from the palladium center then forms the desired C-C bond and regenerates the active Pd(0) catalyst. Microwave irradiation is often employed to dramatically reduce reaction times from hours to minutes.^[5]





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Sources

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